molecular formula C6F4I2 B1294554 1,2-Diiodotetrafluorobenzene CAS No. 2708-97-6

1,2-Diiodotetrafluorobenzene

Cat. No. B1294554
CAS RN: 2708-97-6
M. Wt: 401.87 g/mol
InChI Key: JQBYIZAYQMMVTO-UHFFFAOYSA-N
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Description

1,2-Diiodotetrafluorobenzene is a polyfluorinated compound that has been the subject of various studies due to its potential as a building block in organic synthesis. The presence of iodine atoms makes it a versatile precursor for further chemical transformations, while the fluorine atoms contribute to its unique reactivity and physical properties.

Synthesis Analysis

The synthesis of polyfluorinated compounds like 1,2-diiodotetrafluorobenzene often involves halogenation reactions. For instance, 1,4-diiodo-2,3,5,6-tetrafluorobenzene (DITFB), a closely related compound, has been synthesized and used as a precursor for various polyfluorinated organic compounds10. Although the specific synthesis of 1,2-diiodotetrafluorobenzene is not detailed in the provided papers, it can be inferred that similar halogenation techniques could be applied.

Molecular Structure Analysis

The molecular structure of polyfluorinated benzenes has been extensively studied. For example, the molecular structure of 1,2,4,5-tetrafluorobenzene was determined using gas-phase electron diffraction and ab initio calculations, revealing slight deviations from D6h symmetry . While this is not the same molecule as 1,2-diiodotetrafluorobenzene, it provides insight into the structural characteristics that might be expected for polyfluorinated benzenes with different substituents.

Chemical Reactions Analysis

1,2-Diiodotetrafluorobenzene can undergo photolysis in the presence of benzene, leading to products derived from the 2-iodotetrafluorophenyl radical and tetrafluorobenzyne . This indicates that the compound can participate in radical reactions and may serve as a precursor for aryne chemistry. Additionally, the reactivity of fluorobenzenes with transition metal complexes has been discussed, highlighting the potential for C-H and C-F bond activation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of polyfluorinated benzenes are influenced by their fluorine substituents. For instance, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with bifurcated C–H⋅⋅⋅F–C interactions, which is a result of the strong electronegativity of fluorine . Although not directly about 1,2-diiodotetrafluorobenzene, this study provides a basis for understanding how fluorine atoms affect the physical properties of such compounds. The NMR spectra of 1,2-difluorobenzene in nematic solvents also offer insights into the anisotropy of indirect fluorine couplings, which could be relevant for understanding the properties of 1,2-diiodotetrafluorobenzene .

Scientific Research Applications

1. Enhanced Luminescence of Single-Benzene Fluorescent Molecules

  • Application Summary: 1,2-Diiodotetrafluorobenzene is used in the study of single benzene X-type luminescent molecules. These molecules often suffer from an aggregation-induced quenching effect under solid-state conditions, especially for red-emissive molecules, due to their flat rigid molecular framework and strong interactions .
  • Methods of Application: Cocrystal engineering is used to change the π–π packing arrangement and intermolecular interactions inside a crystal through different molecular self-assembly arrangements . By choosing different halogen bond donors (1,4-diiodotetrafluorobenzene named co-former 1 and 1,4-dibromotetrafluorobenzene named co-former 2), two cocrystal systems with enhanced emission efficiency were synthesized .
  • Results: Both cocrystals exhibit red shifts relative to DMCAT form II (10 nm and 16 nm) and significantly increased quantum yields (approximately 3 and 5 times) .

2. Bifurcated Halogen Bond-Driven Supramolecular Double Helices

  • Application Summary: 1,2-Diiodotetrafluorobenzene is used in the formation of supramolecular double helices driven by strong bifurcated iodine bonds .
  • Methods of Application: The formation of the supramolecular double helices is driven by the strong bifurcated iodine bonds which can force the herringbone packing arrangement of the molecules 2,2′-bi (1,8-naphthyridine) into a face-to-face π···π stacking pattern .
  • Results: The computational results show that the bifurcated iodine bond is much stronger than the bifurcated bromine bond and bifurcated chlorine bond, and it is the much stronger bifurcated iodine bond that makes the cocrystal of 1,2-diiodotetrafluorobenzene and 2,2′-bi (1,8-naphthyridine) much easier to be synthesized .

3. Cocrystals with Nitroxide

  • Application Summary: 1,2-Diiodotetrafluorobenzene forms co-crystals with nitroxide 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO), a 2:2 cyclic tetramer, (TMIO) 2 · (1,2-DITFB) 2 .
  • Methods of Application: The formation of the co-crystals is driven by the strong iodine bonds which can force the packing arrangement of the molecules into a specific pattern .
  • Results: The formation of these co-crystals demonstrates the potential of 1,2-Diiodotetrafluorobenzene in the field of supramolecular chemistry .

4. Synthesis of Dilithiotetrafluorobenzene

  • Application Summary: 1,2-Diiodotetrafluorobenzene on treatment with methyl lithium at -78°C, affords dilithiotetrafluorobenzene .
  • Methods of Application: The synthesis involves the reaction of 1,2-Diiodotetrafluorobenzene with methyl lithium at a temperature of -78°C .
  • Results: The result of this reaction is the formation of dilithiotetrafluorobenzene, demonstrating the reactivity of 1,2-Diiodotetrafluorobenzene .

Safety And Hazards

1,2-Diiodotetrafluorobenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Relevant Papers One relevant paper discusses the preparation and characterization of two supramolecular cocrystals, one of which involves 1,2-Diiodotetrafluorobenzene . The cocrystals display strong phosphorescence at room temperature .

properties

IUPAC Name

1,2,3,4-tetrafluoro-5,6-diiodobenzene
Source PubChem
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InChI

InChI=1S/C6F4I2/c7-1-2(8)4(10)6(12)5(11)3(1)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBYIZAYQMMVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)I)I)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F4I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70181552
Record name 1,2,3,4-Tetrafluoro-5,6-diiodobenzene
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Molecular Weight

401.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Diiodotetrafluorobenzene

CAS RN

2708-97-6
Record name 1,2,3,4-Tetrafluoro-5,6-diiodobenzene
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Record name 1,2,3,4-Tetrafluoro-5,6-diiodobenzene
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Record name 2708-97-6
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Record name 1,2,3,4-Tetrafluoro-5,6-diiodobenzene
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Record name 1,2,3,4-tetrafluoro-5,6-diiodobenzene
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Record name 1,2,3,4-Tetrafluoro-5,6-diiodobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
241
Citations
EJ Fernández, A Laguna, T Lasanta… - …, 2008 - ACS Publications
By reaction of LiR and [AuCl(tht)] the new organometallic compounds NBu 4 [AuR 2 ] (R = 2-C 6 BrF 4 (1), 2-C 6 F 4 I (2)) have been prepared. They react with TlPF 6 in different molar …
Number of citations: 25 pubs.acs.org
H Gao, X Zhao, H Wang, X Pang… - Chinese Journal of …, 2013 - Wiley Online Library
The concepts on σ‐hole and π‐hole bonds are suggested. A cocrystal with repeated 8‐F‐atom unit as basic structural motif is assembled based on bifurcated CI···N···IC halogen/σ‐…
Number of citations: 8 onlinelibrary.wiley.com
L Happonen, JM Rautiainen… - Crystal Growth & Design, 2021 - ACS Publications
The halogen bonding (XB) between 1,2-diiodotetrafluorobenzene (1,2-DITFB) or 1,4-diiodotetrafluorobenzene (1,4-DITFB) and the selection of different thiocarbonyl acceptors was …
Number of citations: 16 pubs.acs.org
R Liantonio, P Metrangolo, T Pilati… - … Section E: Structure …, 2002 - scripts.iucr.org
The title structure, C10H8N2·C6F4I2, is formed by two independent, nearly perpendicular, wave-like chains of bipyridine⋯1,2-diiodotetrafluorobenzene adducts, extended throughout …
Number of citations: 31 scripts.iucr.org
KJP Davy, J McMurtrie, L Rintoul, PV Bernhardt… - …, 2011 - pubs.rsc.org
Vapour phase assembly has been used for the first time to prepare co-crystals in which the primary intermolecular interaction is halogen bonding. Co-crystals of the nitroxide 1,1,3,3-…
Number of citations: 24 pubs.rsc.org
RA Yadav, IS Singh, O Sala - Journal of Raman spectroscopy, 1983 - Wiley Online Library
The Raman spectrum of 1,2‐diiodotetrafluorobenzene was recorded in the region 50–2000 cm −1 on a Jarrell‐Ash Model 25–300 double monochromator spectrometer using 5145 Å …
MC Pfrunder, AS Micallef, L Rintoul… - Crystal growth & …, 2012 - ACS Publications
1,4-Diazabicyclo[2.2.2]octane (DABCO) forms well-defined co-crystals with 1,2-diiodotetrafluorobenzene (1,2-DITFB), [(1,2-DITFB) 2 DABCO], and 1,3,5-triiodotrifluorobenzene, [(1,3,5-…
Number of citations: 40 pubs.acs.org
P Metrangolo, F Meyer, T Pilati, G Resnati… - … Section E: Structure …, 2007 - scripts.iucr.org
The self-assembly of 1,3-diiodotetrafluorobenzene (13DITFB) and bipyridine (44BPY), C10H8N2·C6F4I2, is driven by halogen bonding. It results in infinite wave-like chains, with the two …
Number of citations: 18 scripts.iucr.org
HY Gao, QJ Shen, XR Zhao, XQ Yan, X Pang… - Journal of Materials …, 2012 - pubs.rsc.org
1,4-diiodotetrafluorobenzene (1,4-DITFB) is an excellent halogen bonding donor and is used to assemble an organic phosphorescent co-crystal with carbazole in which 1,4-DITFB is …
Number of citations: 146 pubs.rsc.org
QJ Shen, HQ Wei, WS Zou, HL Sun, WJ Jin - CrystEngComm, 2012 - pubs.rsc.org
Two supramolecular cocrystals, 1, pyrene/1,4-diiodotetrafluorobenzene (1,4-DITFB), and 2, pyrene/1,2-diiodotetrafluorobenzene (1,2-DITFB), have been prepared and characterized …
Number of citations: 87 pubs.rsc.org

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